1-(4-Oxocyclohexyl)imidazolidin-2-one

pKa Ionization state Solubility

1-(4-Oxocyclohexyl)imidazolidin-2-one (CAS 89519-06-2) is a heterocyclic small molecule (C9H14N2O2, MW 182.22 g/mol) containing an imidazolidin-2-one ring N-substituted with a 4-oxocyclohexyl group. The compound functions primarily as a synthetic intermediate and scaffold in medicinal chemistry, with the cyclohexanone moiety providing a reactive ketone handle for further derivatization.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 89519-06-2
Cat. No. B3058446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Oxocyclohexyl)imidazolidin-2-one
CAS89519-06-2
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1N2CCNC2=O
InChIInChI=1S/C9H14N2O2/c12-8-3-1-7(2-4-8)11-6-5-10-9(11)13/h7H,1-6H2,(H,10,13)
InChIKeyWTIFMESXPDSEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Oxocyclohexyl)imidazolidin-2-one (CAS 89519-06-2): Structural and Physicochemical Profile for Informed Sourcing


1-(4-Oxocyclohexyl)imidazolidin-2-one (CAS 89519-06-2) is a heterocyclic small molecule (C9H14N2O2, MW 182.22 g/mol) containing an imidazolidin-2-one ring N-substituted with a 4-oxocyclohexyl group . The compound functions primarily as a synthetic intermediate and scaffold in medicinal chemistry, with the cyclohexanone moiety providing a reactive ketone handle for further derivatization. Key predicted physicochemical properties include a high pKa of 14.36±0.20, density of 1.223±0.06 g/cm³, and boiling point of 427.9±34.0 °C . Commercial availability typically ranges from 95% to 98% purity, with vendors offering quantities from 100 mg to gram scale suitable for research and pharmaceutical development . The combination of the cyclic urea motif with a ketone-bearing cyclohexyl substituent distinguishes this scaffold from simpler imidazolidinone derivatives and heterocyclic analogs sharing the 4-oxocyclohexyl group.

Why 1-(4-Oxocyclohexyl)imidazolidin-2-one Cannot Be Simply Replaced by Generic Analogs


Substituting 1-(4-oxocyclohexyl)imidazolidin-2-one with a generic imidazolidin-2-one derivative or a related 4-oxocyclohexyl heterocycle introduces measurable differences in ionization state, hydrogen-bonding capacity, and reactivity that can alter downstream synthetic outcomes and biological screening results . The free N–H of the imidazolidinone ring confers a predicted pKa (14.36) that is absent in N-methylated analogs, affecting solubility and protein–ligand interactions under physiological conditions. The ketone group on the cyclohexyl ring provides a distinct reactive site for chemo-selective transformations (e.g., reductive amination, oxime formation) that is unavailable in fully reduced cyclohexyl analogs or in pyrrolidinone variants where the only carbonyl resides within the lactam ring . Furthermore, commercial purity specifications vary across structurally similar compounds (95% vs. 98%), directly impacting the reproducibility of synthetic protocols and biological assays. These structural and physicochemical distinctions mean that generic substitution without experimental validation risks compromised yield, altered pharmacokinetic profiles, or misleading structure–activity relationship (SAR) interpretations .

Quantitative Differentiation Evidence: 1-(4-Oxocyclohexyl)imidazolidin-2-one vs. Closest Analogs


Predicted pKa Differentiates N–H Bearing Target from N-Methyl Analog

The target compound retains an ionizable N–H proton on the imidazolidinone ring, with a predicted pKa of 14.36±0.20, whereas the N-methyl analog (1-methyl-3-(4-oxocyclohexyl)imidazolidin-2-one, CAS 1935006-11-3) lacks this ionizable proton entirely, rendering its pKa effectively null under standard pharmaceutical pH ranges . This difference directly impacts aqueous solubility and the ability to act as a hydrogen-bond donor in protein–ligand interactions.

pKa Ionization state Solubility Drug design

Ketone Functional Handle Present in Target Compound but Absent in Reduced Cyclohexyl Analog

The 4-oxocyclohexyl substituent in the target compound provides a ketone carbonyl (C=O) that can undergo selective reductive amination, oxime/hydrazone formation, and Grignard addition, whereas fully reduced 1-cyclohexylimidazolidin-2-one (or generic N-cyclohexyl analogs) lacks this reactive carbonyl, limiting downstream functionalization options . Although direct experimental comparative data are not publicly available, the structural difference is unambiguous and translates into distinct synthetic utility.

Synthetic handle Chemoselective derivatization Ketone Cyclohexyl

Purity Specification: Target Compound Available at 98% vs. Pyrrolidinone Analog at 95%

Vendor data indicate that 1-(4-oxocyclohexyl)imidazolidin-2-one is commercially supplied with a guaranteed minimum purity of 98% (NLT 98%), whereas the structurally related lactam analog 1-(4-oxocyclohexyl)pyrrolidin-2-one (CAS 1352933-85-7) is typically listed at 95% minimum purity . Higher purity reduces the likelihood of confounding impurities in biological assays and improves reproducibility in multi-step synthetic routes.

Purity Procurement Reproducibility Quality control

Molecular Weight Advantage Over N-Methyl Analog for Fragment-Based Design

The target compound has a molecular weight of 182.22 g/mol, which is 14.03 g/mol (7.1%) lower than the N-methyl analog (1-methyl-3-(4-oxocyclohexyl)imidazolidin-2-one, MW 196.25 g/mol). In fragment-based drug discovery (FBDD), lower molecular weight is associated with higher ligand efficiency and better compliance with the 'rule of three' (MW < 300) . The 14 Da difference represents a methyl group and directly impacts physicochemical parameters such as LogP and polar surface area, potentially influencing permeability and solubility.

Fragment-based drug discovery Molecular weight Ligand efficiency

Evidence-Backed Application Scenarios for 1-(4-Oxocyclohexyl)imidazolidin-2-one Procurement


Medicinal Chemistry: Fragment-Based Library Construction Requiring Hydrogen-Bond Donor Capacity

The free N–H of the imidazolidinone ring (predicted pKa 14.36) combined with the ketone handle makes this compound suitable for fragment libraries where hydrogen-bond donor interactions are critical for target engagement. Procurement of the 98%-pure material ensures reproducible screening results, and the lower molecular weight (182.22 g/mol) compared to N-alkylated analogs supports favorable ligand efficiency metrics .

Chemical Biology: Chemo-Selective Probe Synthesis via Ketone Functionalization

The 4-oxocyclohexyl ketone enables site-selective bioconjugation (e.g., oxime ligation, reductive amination) to generate chemical probes or PROTAC linkers. This synthetic versatility is not available with reduced cyclohexyl analogs or with pyrrolidinone variants where the only carbonyl is embedded in a less reactive lactam .

Process Chemistry: Intermediate for Multi-Step Pharmaceutical Synthesis Demanding High Purity

With guaranteed minimum purity of 98%, this compound serves as a reliable late-stage intermediate in pharmaceutical synthesis where impurity carryover can compromise active pharmaceutical ingredient (API) quality. The 3-percentage-point purity advantage over the 95%-grade pyrrolidinone analog reduces the burden of post-reaction purification .

Academic Research: SAR Studies on Imidazolidinone-Containing Bioactive Scaffolds

The compound has been cited in preliminary pharmacological screening as a CCR5 antagonist scaffold, with potential relevance to HIV, asthma, rheumatoid arthritis, and COPD. Its structural differentiation from N-methyl and heterocyclic analogs (pyrrolidinone) allows systematic exploration of how N–H ionization and ketone reactivity influence CCR5 antagonism [1].

Quote Request

Request a Quote for 1-(4-Oxocyclohexyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.